N-butyl-3-chloro-4-methoxyaniline

Description

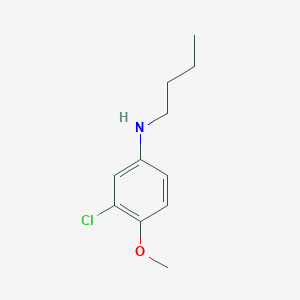

N-Butyl-3-chloro-4-methoxyaniline is a secondary amine characterized by a substituted aniline backbone. Its structure includes a 3-chloro substituent and a 4-methoxy group on the aromatic ring, with an N-butyl chain attached to the amine nitrogen (Figure 1). This compound has been historically cataloged in chemical databases, such as those maintained by CymitQuimica, though commercial availability is currently discontinued .

Properties

Molecular Formula |

C11H16ClNO |

|---|---|

Molecular Weight |

213.70 g/mol |

IUPAC Name |

N-butyl-3-chloro-4-methoxyaniline |

InChI |

InChI=1S/C11H16ClNO/c1-3-4-7-13-9-5-6-11(14-2)10(12)8-9/h5-6,8,13H,3-4,7H2,1-2H3 |

InChI Key |

WGELQMFHGZWHQD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC(=C(C=C1)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-chloro-4-methoxyaniline typically involves the alkylation of 3-chloro-4-methoxyaniline with butyl halides under basic conditions. A common method includes the use of sodium hydroxide as a base and butyl bromide as the alkylating agent. The reaction is carried out in an organic solvent such as ethanol or acetone at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-chloro-4-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Quinones.

Reduction: Amines.

Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

N-butyl-3-chloro-4-methoxyaniline has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is utilized in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of N-butyl-3-chloro-4-methoxyaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity through binding to the active site or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Comparative analysis focuses on compounds with analogous substitutions or alkyl chain variations. Below is a summary of key differences (Table 1):

Table 1: Structural and Functional Comparisons

Key Observations :

The 4-OCH₃ group donates electrons via resonance, counterbalancing the chloro group’s deactivating influence. This duality may lead to unique reactivity in electrophilic substitution reactions .

Alkyl Chain Impact :

- The butyl chain increases hydrophobicity relative to shorter chains (e.g., methyl or ethyl), affecting solubility in organic solvents. For example, N-methyl-3,4-dimethoxyaniline exhibits higher polarity and water solubility.

Physicochemical Properties

While direct experimental data for this compound are scarce, inferences can be drawn from analogues:

Table 2: Hypothetical Physicochemical Properties

| Property | This compound | N-Ethyl-4-chloroaniline | N-Methyl-3,4-dimethoxyaniline |

|---|---|---|---|

| Molecular Weight (g/mol) | ~229.7 | ~169.6 | ~167.2 |

| Boiling Point (°C) | Estimated 280–300 | ~245 | ~265 |

| LogP (lipophilicity) | ~3.5 (high) | ~2.8 | ~1.2 |

Notes:

- The longer butyl chain and chloro substituent likely increase logP , favoring membrane permeability in biological systems.

- Dimethoxy derivatives (e.g., N-methyl-3,4-dimethoxyaniline) show reduced logP due to polar substituents.

Biological Activity

N-butyl-3-chloro-4-methoxyaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is an aniline derivative characterized by the following structure:

- Chemical Formula : CHClNO

- Molecular Weight : 228.70 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with halogen substitutions have been noted for their enhanced activity against various bacterial strains. A study indicated that the presence of electron-withdrawing groups like chlorine can improve the lipophilicity and, consequently, the antimicrobial efficacy of anilines .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies demonstrated that certain aniline derivatives can interfere with tubulin polymerization and induce reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells. Specifically, compounds with similar structures showed IC values ranging from 0.69 to 22 mM against various cancer cell lines such as MCF-7 and A549 .

| Compound | IC (μM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound | 20 | MCF-7 |

| Other Derivative | 14 | KB-V1 |

The mechanism by which this compound exerts its biological effects is primarily through modulation of cellular pathways involved in proliferation and apoptosis. Studies suggest that the compound may induce endoplasmic reticulum stress via ROS overproduction, which is critical in cancer cell death mechanisms .

Study on Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of various aniline derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 μM, showcasing its potential use as an antimicrobial agent in therapeutic applications .

Study on Anticancer Properties

In a separate investigation focusing on anticancer properties, researchers synthesized several analogs of this compound and tested their effects on human cancer cell lines. The study revealed that modifications to the aniline structure could enhance cytotoxicity against resistant cancer strains, providing insights into structure-activity relationships (SAR) for future drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.